molecular formula C8H9NO3 B2754025 (1R)-1-(4-nitrophenyl)ethan-1-ol CAS No. 58287-18-6

(1R)-1-(4-nitrophenyl)ethan-1-ol

Cat. No. B2754025
CAS RN: 58287-18-6
M. Wt: 167.164
InChI Key: CRJFHXYELTYDSG-ZCFIWIBFSA-N
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Description

(1R)-1-(4-nitrophenyl)ethan-1-ol, also known as 4-nitrophenylethanol, is a nitro alcohol compound with the molecular formula C8H9NO3. It is a colorless, volatile liquid with a characteristic odor. It is used in a variety of scientific and industrial applications, including organic synthesis and the production of pharmaceuticals. It is also used in the laboratory for a variety of experiments and research applications. In

Scientific Research Applications

Multistep Oxidation and Characterization

Research by Zhang et al. (2017) on homo-dinuclear nonlinear complexes, involving derivatives of ethynyl oligophenylamine-bridged diruthenium and diiron complexes, elucidates the potential of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in understanding electron transfer mechanisms and oxidation processes within complex molecules. Their work emphasizes the role of this compound in facilitating electron delocalization and oxidation processes, which are crucial in the development of advanced materials and catalysis (Zhang et al., 2017).

Chiral Analysis and Differentiation

Coxon et al. (2004) investigated the differentiation of β-Prochiral protons adjacent to the ether oxygen of chiral esters derived from 2-arylethan-1-ols, demonstrating the use of (1R)-1-(4-nitrophenyl)ethan-1-ol in analytical chemistry to study chiral molecules. This research provides insights into the structural analysis and understanding of chiral molecules, contributing to fields such as pharmaceuticals and fine chemicals (Coxon et al., 2004).

Photochemical Studies and Material Sciences

Okamoto et al. (1987) focused on the photochemical C-P bond cleavage of nitrobenzylphosphonate ions, producing compounds like 1,2-bis(4-nitrophenyl)ethane. This study highlights the application of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in photochemistry and the development of photolabile protecting groups, which are pivotal in the synthesis of complex organic molecules and materials science (Okamoto et al., 1987).

Advanced Polymers and Optical Storage

Meng et al. (1996) synthesized copolymers incorporating nitrophenyl derivatives, exploring their application in reversible optical storage. The research underscores the role of (1R)-1-(4-nitrophenyl)ethan-1-ol in the development of advanced polymers with potential applications in data storage and optoelectronics (Meng et al., 1996).

Nonlinear Optical Properties

Babgi et al. (2018) studied "Rigid-Rod" Bis-Alkynyl Ruthenium Complexes to assess their nonlinear optical properties. The incorporation of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in such complexes demonstrates the compound's utility in exploring and enhancing nonlinear optical properties for applications in optoelectronics and photonics (Babgi et al., 2018).

properties

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-nitrophenyl)ethan-1-ol

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (S)-1-(4-nitrophenyl)ethanol to obtain 76 mg of (R)-1-(4-nitrophenyl)ethanol at a yield of 38%. Optical purity was obtained at 54% e.e. HPLC conditions were set at a flow rate of 0.5 ml/min, while GC conditions were set to an oven temperature of 190° C.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (+)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (R)-1-(4-nitrophenyl)ethanol to obtain 90 mg of (S)-1-(4-nitrophenyl)ethanol at a yield of 45%. Optical purity was obtained at 99% e.e.
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Synthesis routes and methods III

Procedure details

Poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene (FIG. 7A) was prepared from poly(4-hydroxystyrene), available from the Maruzen Oil Company, by treatment with trichloromethyl chloroformate and 1-(4-nitrophenyl)ethanol. Specifically, a solution of 4-nitroacetophenone in ethanol was treated with sodium borohydride at about 0° C. for about 4 hours, then quenched by the addition of water. Extraction with ethyl acetate followed by drying and concentration provided crude 1-(4-nitrophenyl)ethanol, which was purified by recrystallization. A solution of 1-(4-nitrophenyl)ethanol in tetrahydrofuran (THF) was added to a solution of excess trichloromethyl chloroformate and triethylamine in THF, stirred at reflux for about 2 hours, filtered to remove the solids, and concentrated under vacuum. The resulting oil was dissolved in THF and added to a solution of poly(4-hydroxystyrene), 4-dimethylaminopyridine, and triethylamine in THF. This mixture was stirred for about 18 hours at about 20° C., filtered, then concentrated. The residue was dissolved in methylene chloride, treated with aqueous sodium bicarbonate solution, and the polymer was precipitated by addition into methanol.
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